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Compound of Interest

Compound Name: TS-011

Cat. No.: B1241391 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding characteristics of TS-011
(Sotatercept), a novel therapeutic agent, with its primary alternative, Luspatercept. The

information presented herein is intended to assist researchers in making informed decisions by

providing a clear overview of the binding profiles, supported by available experimental data and

detailed methodologies.

Introduction to TS-011 (Sotatercept)
TS-011, also known as Sotatercept (ACE-011), is a recombinant fusion protein that acts as a

ligand trap for members of the Transforming Growth Factor-beta (TGF-β) superfamily. It

consists of the extracellular domain of the human activin receptor type IIA (ActRIIA) fused to

the Fc portion of human immunoglobulin G1 (IgG1). By sequestering specific ligands,

Sotatercept inhibits their signaling pathways, which are implicated in various physiological and

pathological processes, including erythropoiesis and bone metabolism.

Comparative Binding Affinity and Kinetics
The binding affinity and kinetics of a therapeutic agent are critical parameters that determine its

potency, specificity, and duration of action. The following tables summarize the available

quantitative data for Sotatercept (TS-011) and its key alternative, Luspatercept (ACE-536),

which is also a ligand trap but is based on the activin receptor type IIB (ActRIIB).
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Table 1: Quantitative Binding Affinity (Kd) of Sotatercept (TS-011) and Luspatercept

Ligand
Sotatercept (ACE-011) Kd
(M)

Luspatercept (ACE-536)
Kd (M)

Activin A 4.3 x 10-11 Minimal binding reported

Activin B 6.1 x 10-11

Lower affinity binding reported;

within 1.8 x 10-10 to 3.0 x 10-9

range

GDF8 (Myostatin) 3.7 x 10-9

High affinity binding reported;

within 1.8 x 10-10 to 3.0 x 10-9

range

GDF11 5.7 x 10-10

High affinity binding reported;

7.1 x 10-10 and within 1.8 x

10-10 to 3.0 x 10-9 range

BMP4 3.5 x 10-9 -

BMP6 1.1 x 10-8
Binds; within 1.8 x 10-10 to 3.0

x 10-9 range

BMP7 1.6 x 10-9 -

BMP10 3.8 x 10-10 -

Note: A lower Kd value indicates a higher binding affinity. Data for Luspatercept's binding to

BMP4, BMP7, and BMP10 was not available in the reviewed sources. Quantitative kinetic data

(ka and kd) for both molecules were not available in the public search results.

Signaling Pathway and Mechanism of Action
Sotatercept and Luspatercept function by intercepting TGF-β superfamily ligands, thereby

preventing their interaction with cell surface receptors and inhibiting the downstream SMAD

signaling pathway. This modulation of SMAD signaling is crucial for their therapeutic effects.
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TGF-β Superfamily Ligand Trapping and Signaling Inhibition

TGF-β Superfamily Ligands

Ligand Traps Cell Surface Receptors

Intracellular Signaling
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1. Ligand & Analyte
Preparation

2. Ligand
Immobilization
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BLI Experimental Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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